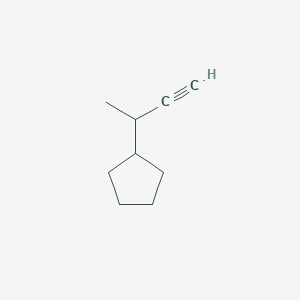
(but-3-yn-2-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-3-yn-2-yl)cyclopentane, also known as 1-cyclopentyl but-3-yn-2-ol, is an organosilicon compound that is widely used in the synthesis of a variety of molecules. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied in recent years due to its unique properties and potential applications in various fields.
科学的研究の応用
(But-3-yn-2-yl)cyclopentane has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as polymers, pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in a variety of organic reactions, such as the Wittig reaction and the hydroboration-oxidation reaction. In addition, this compound has been used as a catalyst for the synthesis of polymers and as a ligand for transition metal-catalyzed reactions.
作用機序
The mechanism of action of (but-3-yn-2-yl)cyclopentane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to facilitate various chemical reactions. In addition, the compound can act as a hydrogen-bond donor, which means that it can donate hydrogen atoms to other molecules in order to form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (but-3-yn-2-yl)cyclopentane are not well-understood. However, it is believed that the compound can interact with enzymes and other proteins in the body, which can lead to changes in the activity of these proteins. In addition, the compound has been shown to have antioxidant activity, which means that it can scavenge free radicals and thus protect the body from oxidative damage.
実験室実験の利点と制限
The advantages of using (but-3-yn-2-yl)cyclopentane in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is stable and has a low toxicity, which makes it safe to handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to purify the compound due to its low solubility, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
将来の方向性
There are a number of potential future directions for (but-3-yn-2-yl)cyclopentane. One potential direction is to explore its potential applications in the synthesis of polymers, pharmaceuticals, agrochemicals, and specialty chemicals. In addition, further research could be done to explore its potential as a catalyst for organic reactions and its ability to act as a hydrogen-bond donor. Finally, further research could be done to explore its potential as an antioxidant and its ability to interact with enzymes and other proteins in the body.
合成法
The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved by a variety of methods. One of the most common methods is the Wittig reaction, which is a type of organic reaction that involves the formation of a carbon-carbon double bond from a phosphonium salt and an aldehyde or ketone. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from a phosphonium salt, such as triphenylphosphine, and an aldehyde, such as acetaldehyde. Another method is the hydroboration-oxidation reaction, which involves the use of borane and hydrogen peroxide to form an alkene. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from an alkyne, such as propyne.
特性
IUPAC Name |
but-3-yn-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYSZWSQDPOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-yn-2-yl)cyclopentane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)


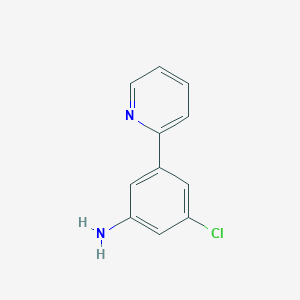
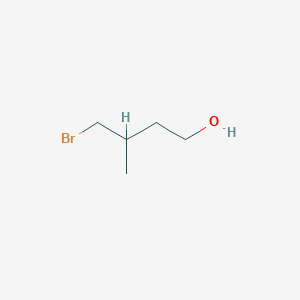
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
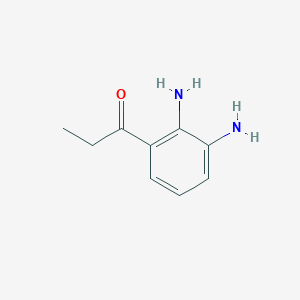
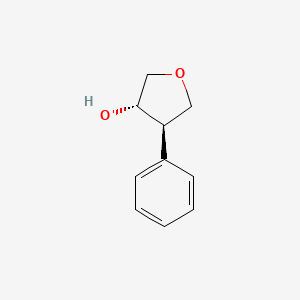
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)
